molecular formula C31H51N2NaO23 B8231078 Sialyl Lewis x, Sodium Salt

Sialyl Lewis x, Sodium Salt

Cat. No.: B8231078
M. Wt: 842.7 g/mol
InChI Key: USVABQDSMSJDPV-UHFFFAOYSA-M
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Description

Sialyl Lewis x, Sodium Salt is a tetrasaccharide carbohydrate derivative of the Lewis blood group antigen structure. It is a surface glycan found on various cells, including lymphocytes, neutrophils, some T cells, and multiple tumor cells. This compound is a common ligand for the three selectins: L-selectin, E-selectin, and P-selectin. It plays significant roles in physiological processes such as immune response and fertilization. Abnormal expression of this compound has been linked to several cancers and blood diseases .

Preparation Methods

Sialyl Lewis x, Sodium Salt is typically prepared enzymatically. The synthesis involves the monofucosyl substitution of the type 2 chain and α2,3-sialylation, resulting in the formation of the Sialyl Lewis x antigen. The compound is produced as a white solid, with a molecular weight of 842.73 g/mol. It is soluble in water at a concentration of 2 mg/mL and is stored at -20°C .

Chemical Reactions Analysis

Sialyl Lewis x, Sodium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Sialyl Lewis x, Sodium Salt has numerous scientific research applications:

Mechanism of Action

Sialyl Lewis x, Sodium Salt exerts its effects by binding to selectins, which are cell adhesion molecules. This binding blocks the recruitment of neutrophils to sites of inflammation, reducing injury following ischemia and reperfusion, and immune complex-induced acute lung injury. The molecular targets and pathways involved include the selectin-mediated signaling pathways, which play a role in immune response and inflammation .

Comparison with Similar Compounds

Sialyl Lewis x, Sodium Salt is unique due to its specific structure and binding affinity for selectins. Similar compounds include:

    Sialyl Lewis a: Another tetrasaccharide with a similar structure but different linkage and binding properties.

    N-Acetyl-D-glucosamine: A monosaccharide that is a component of the Sialyl Lewis x structure.

    CMP-Sialic Acid: A precursor in the biosynthesis of sialylated glycans.

These compounds share some structural similarities but differ in their specific functions and applications .

Properties

IUPAC Name

sodium;5-acetamido-2-[2-[5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52N2O23.Na/c1-8-17(41)20(44)21(45)28(50-8)54-25-16(33-10(3)38)27(47)51-14(7-36)23(25)53-29-22(46)26(19(43)13(6-35)52-29)56-31(30(48)49)4-11(39)15(32-9(2)37)24(55-31)18(42)12(40)5-34;/h8,11-29,34-36,39-47H,4-7H2,1-3H3,(H,32,37)(H,33,38)(H,48,49);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVABQDSMSJDPV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)CO)O)NC(=O)C)O)O)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H51N2NaO23
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

842.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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